

Brivanib Alaninate: A Dual Inhibitor of VEGFR and FGFR Signaling in Angiogenesis

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Compound of Interest

Compound Name: *Brivanib Alaninate*

Cat. No.: *B612237*

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

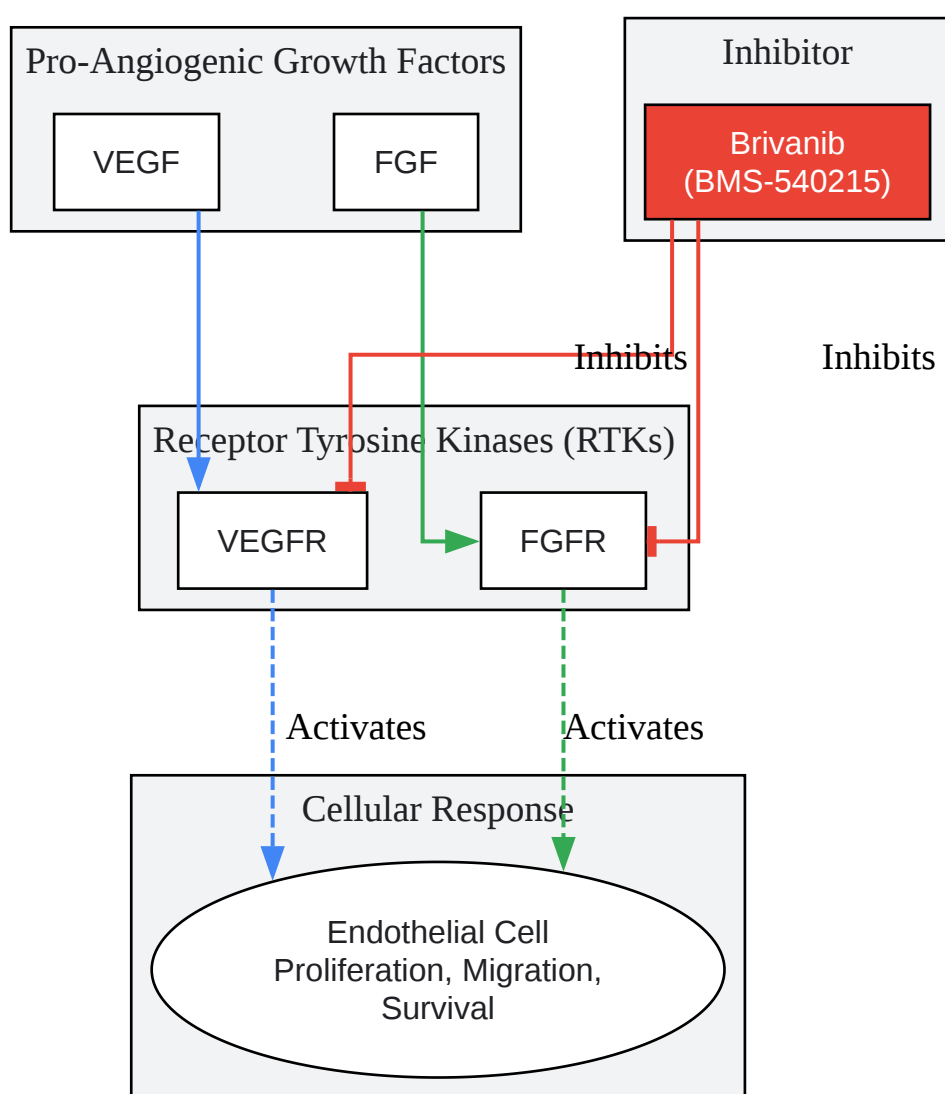
Brivanib alaninate (BMS-582664) is an orally administered investigational anti-tumorigenic agent.[1] It functions as a prodrug, rapidly converting to its active moiety, brivanib (BMS-540215), within the body.[2][3] Brivanib is a potent, ATP-competitive, small-molecule inhibitor that demonstrates a dual mechanism of action by selectively targeting two key receptor tyrosine kinase families involved in tumor angiogenesis: the Vascular Endothelial Growth Factor Receptors (VEGFR) and the Fibroblast Growth Factor Receptors (FGFR).[1][4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing essential nutrients and a pathway for metastasis.[5][6] By simultaneously blocking the signaling pathways mediated by both VEGF and FGF, brivanib aims to overcome resistance mechanisms associated with single-pathway inhibition and achieve a more comprehensive blockade of tumor neovascularization.[7][8][9] This document provides an in-depth technical overview of **brivanib alaninate**'s role in angiogenesis inhibition, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

Brivanib alaninate is the L-alanine ester prodrug of brivanib, a formulation designed to improve oral bioavailability.[2][10] Following oral administration, it is efficiently hydrolyzed to the active compound, brivanib.[2][3] Brivanib exerts its anti-angiogenic effects by competing with ATP for the binding site in the catalytic domain of VEGFR and FGFR tyrosine kinases.[11][12]

This inhibition blocks receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival—hallmark processes of angiogenesis.[1][13]

The primary targets of brivanib are VEGFR-2 and FGFR-1, the principal mediators of pro-angiogenic signals from the VEGF and FGF families, respectively.[5][14][15] However, it also exhibits inhibitory activity against other related receptors, contributing to its broad-spectrum anti-angiogenic profile.[1]



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Caption: Dual inhibition of VEGFR and FGFR pathways by Brivanib.

Quantitative Data on Inhibitory Activity

The potency and selectivity of brivanib have been quantified through various in vitro and in vivo experiments. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of Brivanib (BMS-540215)

Target Kinase	IC ₅₀ (nmol/L)	K _i (nmol/L)
VEGFR-1	380[1]	-
VEGFR-2	25[1][4][12][16]	26[1][4]
VEGFR-3	10[1]	-
FGFR-1	148[1][10]	-
FGFR-2	125[1]	-
FGFR-3	68[1]	-

IC₅₀: Half maximal inhibitory concentration. K_i: Inhibitor constant.

Table 2: In Vitro Cellular Activity of Brivanib (BMS-540215)

Cell Type	Stimulant	Inhibitory Effect	IC ₅₀ (nmol/L)
HUVECs	VEGF	Inhibition of Proliferation	40[1][17]
HUVECs	FGF	Inhibition of Proliferation	276[1][17]

HUVECs: Human Umbilical Vein Endothelial Cells.

Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy of Brivanib Alaninate

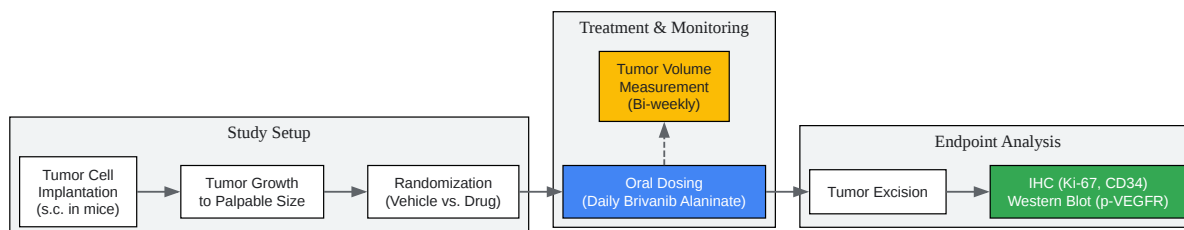
Xenograft Model	Treatment	Endpoint	Result
L2987 Human Lung	107 mg/kg	Tumor Cell Proliferation (Ki-67)	76% reduction[7]
L2987 Human Lung	107 mg/kg	Microvessel Density (CD34)	76% reduction[7]
Various	107 mg/kg	Tumor Microcirculation (DCE-MRI)	54% reduction in AUC at 24h[7][11][18]
Various	107 mg/kg	Tumor Microcirculation (DCE-MRI)	64% reduction in AUC at 48h[7][11][18]
Patient-Derived HCC	Not specified	Tumor Growth	Significant suppression in 5 of 6 lines[13]

DCE-MRI: Dynamic Contrast-Enhanced Magnetic Resonance Imaging. AUC: Area Under the Curve.

Signaling Pathway Inhibition

VEGF and FGF signaling pathways are critical for angiogenesis.[8][19] Upon ligand binding, VEGFR and FGFR dimerize and autophosphorylate, creating docking sites for various signaling proteins. This initiates downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which regulate gene expression to promote endothelial cell functions.[8][9]

Brivanib's inhibition of VEGFR-2 and FGFR-1 phosphorylation at the cell surface prevents the activation of these crucial downstream pathways.[13] Studies in VEGF- and bFGF-stimulated SK-HEP1 and HepG2 hepatocellular carcinoma cells have demonstrated that brivanib significantly inhibits the phosphorylation of not only VEGFR-2 and FGFR-1 but also downstream effectors like ERK1/2 and Akt.[13][17] This comprehensive blockade leads to cell cycle arrest, reduced cell proliferation, and increased apoptosis in the tumor microenvironment. [1][13]



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